2-Aminononanoic acid hydrochloride
Description
BenchChem offers high-quality 2-Aminononanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminononanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H |
InChI Key |
MQICSRBLFWWCLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Versatility of 2-Aminononanoic Acid in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Canonical Twenty
In the landscape of modern chemical and biological research, the exploration of non-proteinogenic amino acids (NPAAs) has opened new frontiers in drug discovery, peptide engineering, and the fundamental understanding of biological processes. Among these, 2-Aminononanoic acid, a non-proteinogenic α-amino acid with a seven-carbon side chain, has emerged as a versatile building block. Its unique hydrophobic character and structural properties offer researchers a powerful tool to modulate the physicochemical and biological characteristics of peptides and other bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse research applications of 2-Aminononanoic acid, offering insights for its effective utilization in the laboratory.
Physicochemical Properties of 2-Aminononanoic Acid
2-Aminononanoic acid is an alpha-amino acid, structurally similar to its proteinogenic counterparts but distinguished by its extended n-heptyl side chain. This aliphatic chain imparts significant hydrophobicity to the molecule, a key feature that can be harnessed in various research applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO₂ | N/A |
| Molecular Weight | 173.25 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents | N/A |
The chirality at the α-carbon allows for the synthesis of enantiomerically pure (S)- and (R)-2-Aminononanoic acid, which is crucial for stereospecific applications in medicinal chemistry and materials science.
Synthesis of 2-Aminononanoic Acid
The synthesis of 2-Aminononanoic acid can be achieved through both chemical and biocatalytic routes, with the latter offering a greener and more stereoselective approach.
Biocatalytic Synthesis: A Green and Efficient Approach
Enzymatic synthesis provides an elegant method for producing enantiomerically pure 2-Aminononanoic acid. A notable example involves the use of transaminases. For instance, a transaminase from Chromobacterium violaceum has been successfully employed for the synthesis of the closely related (S)-2-aminooctanoic acid with high enantiomeric excess (>98% ee) and conversion efficiencies ranging from 52-80%[1][2][3]. This biocatalytic approach offers a sustainable alternative to traditional chemical synthesis.
Experimental Protocol: Enzymatic Synthesis of (S)-2-Aminononanoic Acid (Conceptual)
This protocol is adapted from the synthesis of (S)-2-aminooctanoic acid and can be optimized for 2-Aminononanoic acid.
Materials:
-
2-oxononanoic acid (substrate)
-
Amino donor (e.g., L-alanine, isopropylamine)
-
Transaminase from Chromobacterium violaceum (or a suitable engineered variant)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Bioreactor or temperature-controlled shaker
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 2-oxononanoic acid, an excess of the amino donor, and a catalytic amount of PLP in the buffer solution.
-
Enzyme Addition: Add the purified transaminase or whole cells expressing the enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the formation of 2-Aminononanoic acid using techniques like HPLC or GC-MS.
-
Purification: Once the reaction reaches completion, purify the (S)-2-Aminononanoic acid from the reaction mixture using ion-exchange chromatography or crystallization.
Applications in Peptide Science and Drug Discovery
The primary and most well-documented application of 2-Aminononanoic acid is in the modification of peptides to enhance their therapeutic properties, particularly for antimicrobial peptides (AMPs).
Enhancing the Potency of Antimicrobial Peptides
The incorporation of 2-Aminononanoic acid into AMPs significantly increases their hydrophobicity, a critical factor for their interaction with and disruption of bacterial cell membranes. This modification can lead to a substantial improvement in antimicrobial activity.
A study on a lactoferricin B-derived antimicrobial peptide demonstrated that terminal modification with (S)-2-aminooctanoic acid, a close analog of 2-aminononanoic acid, resulted in up to a 16-fold increase in antibacterial activity[1][2][3]. The modified peptides exhibited lower minimal inhibitory concentrations (MICs) against a range of pathogenic bacteria.
Table of Minimal Inhibitory Concentrations (MIC) for a Lactoferricin B-derived Peptide Modified with (S)-2-aminooctanoic acid [1][3]
| Bacterial Strain | Unmodified Peptide (µg/mL) | C-terminally Modified Peptide (µg/mL) |
| Escherichia coli | >500 | 25 |
| Bacillus subtilis | >500 | 50 |
| Salmonella typhimurium | >500 | 100 |
| Pseudomonas aeruginosa | >500 | 200 |
| Staphylococcus aureus | >500 | 400 |
This enhanced activity is attributed to the increased lipophilicity conferred by the long alkyl side chain of the amino acid, which facilitates the peptide's insertion into the bacterial membrane, leading to membrane disruption and cell death.
Workflow for Incorporating 2-Aminononanoic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for incorporating 2-Aminononanoic acid into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis.
Broader Applications in Research
Beyond its prominent role in enhancing antimicrobial peptides, the unique properties of 2-Aminononanoic acid lend themselves to a variety of other research applications.
As a Chiral Building Block in Organic Synthesis
The stereogenic center of 2-Aminononanoic acid makes it a valuable chiral building block for the asymmetric synthesis of complex organic molecules. Its long aliphatic side chain can influence the stereochemical outcome of reactions and impart specific solubility and binding properties to the final product. While specific examples in the literature are still emerging, its potential as a chiral auxiliary or synthon in the synthesis of natural product analogs and other bioactive compounds is an active area of research[4].
Probing Lipid-Protein Interactions
The hydrophobic nature of the 2-Aminononanoic acid side chain makes it an excellent tool for studying lipid-protein interactions. By incorporating this amino acid into membrane-associated peptides or proteins, researchers can investigate how the long alkyl chain influences protein folding, stability, and function within the lipid bilayer. This can provide valuable insights into the mechanisms of membrane protein insertion and the role of specific lipid-protein interactions in cellular signaling[5][6].
Development of Peptidomimetics and Drug Delivery Systems
2-Aminononanoic acid can be a key component in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability. Its incorporation can introduce conformational constraints and increase lipophilicity, which can be beneficial for crossing biological membranes[7]. Furthermore, its amphiphilic nature suggests potential applications in the development of self-assembling nanostructures for drug delivery applications[6][8][9][10].
Analytical Methodologies
The detection and quantification of 2-Aminononanoic acid, particularly in complex biological matrices, require sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Conceptual LC-MS/MS Method for Quantification of 2-Aminononanoic Acid
Sample Preparation:
-
Protein Precipitation: For biological samples like plasma or cell lysates, precipitate proteins using a solvent such as acetonitrile or methanol.
-
Supernatant Collection: Centrifuge the sample and collect the supernatant containing the free amino acids.
-
Derivatization (Optional): While direct analysis is possible, derivatization of the amino group can improve chromatographic retention and ionization efficiency.
LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column or a mixed-mode column designed for amino acid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) is typically used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification, monitoring the transition from the precursor ion (the protonated molecule of 2-Aminononanoic acid) to a characteristic product ion.
Validation:
The method should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines to ensure reliable quantification[2][3][11][12][13].
Future Perspectives and Conclusion
2-Aminononanoic acid represents a valuable addition to the synthetic chemist's and chemical biologist's toolbox. While its application in enhancing antimicrobial peptides is well-established, its potential in other areas of research is beginning to be explored. Future research will likely focus on:
-
Expanding its use as a chiral building block in the synthesis of novel bioactive compounds.
-
Systematically investigating its impact on peptide conformation and function in a wider range of therapeutic peptides.
-
Developing its application in metabolic labeling studies to trace the fate of proteins and understand metabolic pathways.
-
Harnessing its properties for the rational design of drug delivery systems and other biomaterials.
References
-
Almahboub, S. A., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799. [Link]
-
Borges, C. R., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Chromatography B, 1179, 122849. [Link]
-
Casetta, B., & Tagliacozzi, D. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 174, 536-544. [Link]
-
Almahboub, S. A., et al. (2017). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. ResearchGate. [Link]
-
Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]
-
Giavalisco, P., et al. (2021). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolites, 11(5), 282. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(1-2), 189-199. [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
Karle, I. L. (1985). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Biopolymers, 24(1), 1-14. [Link]
-
Link, A. J., & Tirrell, D. A. (2003). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 103(10), 4131-4154. [Link]
-
Bond, P. J., & Sansom, M. S. (2006). Lipid-protein interactions of integral membrane proteins: a comparative simulation study. Biophysical Journal, 90(6), 1930-1944. [Link]
-
Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. [Link]
-
de Souza, R. O., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 809-835. [Link]
-
Bonifacino, J. S. (2004). Metabolic Labeling With Amino Acids. Current Protocols in Immunology, Chapter 8, Unit 8.8. [Link]
-
Patel, H. H., & Patel, N. K. (2014). Microbial/enzymatic synthesis of chiral drug intermediates. Journal of Applied Microbiology, 116(5), 1085-1107. [Link]
-
Adharvana Chari, M., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 45-47. [Link]
-
Liang, G., & Gan, C. Y. (2013). Amino Acids in the Development of Prodrugs. Molecules, 18(3), 3201-3221. [Link]
-
Sharma, S., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Letters in Drug Design & Discovery, 21(1), 108-117. [Link]
-
Fonović, M., & Bogyo, M. (2008). Activity based probes as a tool for functional proteomic analysis of proteases. Expert Review of Proteomics, 5(5), 721-730. [Link]
-
Fürstner, A. (2001). New uses of amino acids as chiral building blocks in organic synthesis. Organic Letters, 3(20), 3119-3120. [Link]
-
Balaram, P. (1985). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 21-38. [Link]
-
Muttenthaler, M., et al. (2021). Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Angewandte Chemie International Edition, 60(14), 7643-7648. [Link]
-
El Oualid, F., et al. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 25(21), 5030. [Link]
-
Ghorai, P., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1238. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 21(12), 4235. [Link]
-
PubChem. (n.d.). 9-Aminononanoic acid. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]
-
de Jesus, M. D. S. S., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. [Link]
-
Ye, B., & Li, Y. (2000). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (Vol. 2, pp. 145-161). American Chemical Society. [Link]
-
Zhang, X., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Chromatography B, 1152, 122247. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2020). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 25(17), 3996. [Link]
-
Le, S. V., & Macmillan, D. W. C. (2016). Decarboxylative Peptide Macrocyclization through Photoredox Catalysis. Journal of the American Chemical Society, 138(41), 13538-13541. [Link]
-
Wright, T. H., et al. (2020). Photochemical Methods for Peptide Macrocyclization. Chemistry – A European Journal, 26(63), 14296-14307. [Link]
-
Fonović, M., & Bogyo, M. (2008). Activity-based probes as a tool for functional proteomic analysis of proteases. Expert Review of Proteomics, 5(5), 721-730. [Link]
-
Fura, A. (2006). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. Current Topics in Medicinal Chemistry, 6(16), 1731-1745. [Link]
-
Papini, A. M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]
-
Romero, M., et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society, 145(40), 22006-22014. [Link]
-
El Oualid, F., et al. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 25(21), 5030. [Link]
-
Parmar, N., & Vats, M. (2020). Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Catalysts, 10(9), 981. [Link]
-
Trucillo, P. (2021). Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. Processes, 9(3), 470. [Link]
-
Dalvie, D., et al. (2020). Biotransformation: Impact and Application of Metabolism in Drug Discovery. ACS Medicinal Chemistry Letters, 11(11), 2087-2107. [Link]
-
Trucillo, P. (2019). Development of nano carriers for drug delivery applications. PURE. [Link]
-
Manier, S. K., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 145-151. [Link]
-
Trucillo, P. (2023). Drug Nanocarriers for Pharmaceutical Applications. Pharmaceutics, 15(7), 1919. [Link]
-
Chauhan, N. S. (2020). Advances and Avenues in the Development of Novel Carriers for Bioactives and Biological Agents. ResearchGate. [Link]
-
di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Fonović, M., & Bogyo, M. (2008). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New uses of amino acids as chiral building blocks in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of Amino Acid Side Chain Analogs within Membrane Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.sabanciuniv.edu [pure.sabanciuniv.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nebiolab.com [nebiolab.com]
- 12. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Engineering Lipophilicity: The C9 Hydrophobic Unnatural Amino Acid Framework
Executive Summary & Physicochemical Landscape
In modern peptide therapeutics, the incorporation of hydrophobic unnatural amino acids (UAAs) is a decisive strategy for modulating pharmacokinetics and membrane permeability. This guide focuses specifically on C9-side-chain UAAs , most notably 2-Aminoundecanoic acid (
Unlike canonical hydrophobic residues (Leucine, Phenylalanine), C9 UAAs introduce a "lipophilic arm" that bridges the gap between small molecule hydrophobicity and fatty acid acylation. They act as intrinsic membrane anchors and albumin-binding motifs without the need for post-translational conjugation.
The "C9" Nomenclature & Structure
Precise nomenclature is critical in this domain to avoid synthetic errors.
-
Target UAA: 2-Aminoundecanoic acid.
-
Side Chain: Nonyl group (
). -
Total Carbon Count: 11.
-
Structural Role: The C9 chain provides a high degree of rotational freedom (entropy) combined with significant van der Waals surface area, distinct from the bulky, rigid hydrophobicity of Tryptophan or the short aliphatic nature of Leucine.
Quantitative Property Profile
The following table contrasts C9 UAAs with canonical hydrophobic residues.
| Property | Leucine (Leu) | Phenylalanine (Phe) | 2-Aminoundecanoic Acid (C9-UAA) |
| Side Chain | Isobutyl | Benzyl | Nonyl (Linear |
| 2.2 | 2.6 | 4.8 - 5.2 | |
| SASA ( | ~180 | ~210 | > 350 |
| Rotatable Bonds | 2 | 2 | 8 |
| Albumin Affinity ( | Negligible | Negligible | |
| Helical Propensity | High | Moderate | Low (Destabilizing unless stapled) |
Technical Insight: The jump in
to ~5.0 creates a "solubility cliff." While this enhances membrane partition, it introduces severe aggregation risks during Solid Phase Peptide Synthesis (SPPS), necessitating the modified protocols detailed in Section 3.
Pharmacokinetic Utility: The Albumin Switch
The primary utility of C9 UAAs in drug development is Half-Life Extension (HLE) via non-covalent binding to Human Serum Albumin (HSA).
Mechanism of Action
HSA possesses multiple fatty acid binding sites (FA1–FA7). While myristic acid (C14) and palmitic acid (C16) bind with high affinity (
C9 UAAs occupy a "Goldilocks" zone:
-
Intermediate Affinity: They bind HSA with low
M affinity. This creates a depot effect that extends half-life but allows a higher free fraction of the drug to engage its target receptor compared to C16-acylated peptides. -
Membrane Anchoring: The C9 chain partitions into the lipid bilayer interface, facilitating receptor entry for GPCR targets (e.g., GLP-1 analogs) via a "membrane catalysis" mechanism.
Pathway Visualization
The following diagram illustrates the equilibrium dynamics of C9-UAA peptides in vivo.
Figure 1: Pharmacokinetic equilibrium of C9-containing peptides. Note the reversible HSA binding which acts as a buffer against renal clearance.
Synthesis Protocol: Overcoming Hydrophobic Collapse
Incorporating C9 UAAs via SPPS is non-trivial. The long aliphatic chain causes inter-chain aggregation on the resin, leading to incomplete coupling and deletion sequences.
The "Magic Mixture" Protocol
Standard DMF/DCM solvents are insufficient. You must disrupt hydrogen bonding networks.
Reagents:
-
Resin: ChemMatrix (PEG-PS) or low-loading Wang (< 0.3 mmol/g). High loading promotes aggregation.
-
Coupling Agent: HATU or COMU (more reactive than HBTU).
-
Chaotropic Solvent System: DMF + 10% 2,2,2-Trifluoroethanol (TFE) OR N-Methyl-2-pyrrolidone (NMP) with 1% LiCl.
Step-by-Step Workflow
-
Swelling: Swell resin in DCM for 30 mins, then exchange to NMP.
-
Deprotection: 20% Piperidine in DMF (standard).[1][2] Critical: Monitor UV absorbance of the fulvene adduct to ensure complete removal.
-
Activation (The C9 Step):
-
Pre-activate 3.0 eq of Fmoc-2-Aminoundecanoic acid with 2.9 eq HATU and 6.0 eq DIPEA in NMP.
-
Wait time: 30 seconds (pre-activation).
-
-
Coupling:
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Figure 2: Optimized SPPS cycle for hydrophobic C9 UAAs highlighting the critical double-coupling and capping steps.
Genetic Code Expansion (GCE) Integration
For protein engineering (e.g., modifying antibodies or enzymes), SPPS is not viable. Genetic Code Expansion allows the site-specific incorporation of C9 UAAs in living cells.
The Orthogonal Pair
The Pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina barkeri or mazei is the enzyme of choice.[6] The wild-type PylRS has a large hydrophobic pocket naturally designed for pyrrolysine, but it readily accepts long aliphatic chains.
-
Enzyme: Wild-type MmPylRS or the "L274A" mutant (expands pocket size).
-
tRNA:
(suppresses the Amber TAG codon). -
Substrate: 2-Aminoundecanoic acid (must be added to media at 1–2 mM).
Protocol Validation
To verify incorporation, do not rely solely on SDS-PAGE.
-
Mass Spectrometry: Perform intact protein MS. You should see a mass shift of +141 Da (mass of C9 side chain residue) relative to the wild-type or control.
-
Solubility Check: Proteins with surface-exposed C9 residues may precipitate. Use mild detergents (0.1% Tween-20) in lysis buffers.
References
-
Hydrophobicity Scales & Structural Impact
-
Wimley, W. C., & White, S. H. (1996). "Experimentally determined hydrophobicity scale for proteins at membrane interfaces." Nature Structural Biology. Link
-
-
Albumin Binding Mechanisms
-
Zorzi, A., et al. (2017). "Acylated peptides as therapeutics: a strategic view." Nature Reviews Drug Discovery. Link
-
-
SPPS of "Difficult" Sequences
-
Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews. Link
-
-
Genetic Code Expansion (PylRS)
-
C9/Fatty Acid Specifics
-
Fichman, G., & Gazit, E. (2014). "Self-assembly of short peptides to form hydrogels: Design of building blocks, physical properties and technological applications." Acta Biomaterialia. (Discusses aliphatic chain length impact). Link
-
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. peptide.com [peptide.com]
- 6. Genetic code expansion in model organisms [www2.mrc-lmb.cam.ac.uk]
- 7. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminononanoic acid HCl thermodynamic stability data
An In-depth Technical Guide on the Thermodynamic Stability of 2-Aminononanoic Acid HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust drug development. For non-standard amino acids like 2-Aminononanoic acid hydrochloride, a thorough understanding of its thermal behavior is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Aminononanoic acid HCl. It delves into the fundamental principles of thermal analysis, presents detailed experimental protocols for key techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and offers insights into the interpretation of the resulting data. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as a vital resource for scientists navigating the challenges of formulation, process development, and regulatory compliance.
Introduction: The Critical Role of Thermodynamic Stability
In the journey from discovery to market, a drug substance's intrinsic stability is a paramount concern. Thermodynamic stability data informs critical decisions in process chemistry, formulation development, and the determination of a product's shelf-life and storage conditions. 2-Aminononanoic acid, a non-proteinogenic amino acid, represents a class of compounds with significant potential as building blocks in novel therapeutics. The hydrochloride salt form is often utilized to enhance solubility and handling properties. However, the introduction of the salt can also influence the compound's stability profile.
This guide will provide the necessary technical depth for researchers to:
-
Understand the theoretical underpinnings of the thermodynamic stability of amino acid hydrochlorides.
-
Implement robust analytical workflows to characterize the thermal properties of 2-Aminononanoic acid HCl.
-
Interpret the analytical data to predict potential degradation pathways and inform stabilization strategies.
Theoretical Framework: Understanding the Stability of Amino Acid Salts
Amino acids are crystalline solids that generally exhibit high melting points, often decomposing before they melt.[1] Their structure as zwitterions in the solid state contributes to this thermal robustness.[1] When converted to a hydrochloride salt, the carboxylic acid is protonated, and the amino group exists as an ammonium chloride salt. This alteration in the crystal lattice and molecular interactions directly impacts the compound's thermodynamic properties.
Key factors influencing the stability of 2-Aminononanoic acid HCl include:
-
Temperature: The primary driver of thermal decomposition.
-
Moisture: Can lead to hydrolysis or changes in crystal form.
-
pH: While the HCl salt dictates an acidic environment, excursions in pH during processing or formulation can affect stability.[2]
-
Solid-State Form: Polymorphism, or the existence of different crystal forms, can significantly alter thermodynamic stability.
Core Methodologies for Stability Assessment
The two primary techniques for evaluating the thermodynamic stability of a solid material like 2-Aminononanoic acid HCl are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It provides quantitative information about thermal events that involve a change in enthalpy, such as melting, crystallization, and solid-solid transitions.
Causality in Experimental Design: The choice of heating rate in DSC is a critical parameter. A slower heating rate provides better resolution of thermal events, while a faster rate can enhance the detection of subtle transitions. For an initial screen of an unknown compound, a rate of 10 °C/min is a common starting point. The sample must be hermetically sealed in a pan to contain any evolved gases and prevent interaction with the atmosphere.
Detailed Experimental Protocol for DSC Analysis:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Aminononanoic acid HCl into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to ensure a closed system.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature beyond the point of decomposition (e.g., 300 °C).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) to create a stable thermal environment.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature, peak maximum, and enthalpy (ΔH) of any endothermic (melting) or exothermic (decomposition) events.[5]
Visualization of DSC Experimental Workflow:
Caption: Workflow for TGA analysis of 2-Aminononanoic acid HCl.
Data Presentation and Interpretation
While specific experimental data for 2-Aminononanoic acid HCl is not publicly available, we can present a hypothetical dataset based on the known properties of similar amino acids to illustrate the interpretation process.
Table 1: Hypothetical Thermal Analysis Data for 2-Aminononanoic Acid HCl
| Parameter | Technique | Value | Interpretation |
| Melting Onset (Tonset) | DSC | 205 °C | The temperature at which melting begins. |
| Melting Peak (Tpeak) | DSC | 210 °C | The temperature of maximum melting rate. |
| Enthalpy of Fusion (ΔHfus) | DSC | 120 J/g | Energy required to melt the substance; indicates crystallinity. |
| Decomposition Onset (Td) | TGA | 225 °C | The temperature at which significant mass loss begins. |
| Mass Loss at 250 °C | TGA | 35% | Indicates partial decomposition. |
Interpretation of Results:
-
The DSC data suggests that 2-Aminononanoic acid HCl is a crystalline solid with a sharp melting point around 210 °C.
-
The TGA data indicates that decomposition starts at a temperature (225 °C) slightly above the melting point. This is common for amino acids, which can decompose upon melting. [6]* The significant mass loss observed in TGA confirms that the thermal event seen in DSC is not simple melting but likely melting with concurrent decomposition. Studies on other amino acids have shown that thermal decomposition often results in the evolution of gases like H₂O and NH₃. [7] Potential Degradation Pathways:
The thermal decomposition of amino acid hydrochlorides can proceed through several pathways. For 2-Aminononanoic acid HCl, likely initial degradation steps include the loss of HCl, water, and subsequent decarboxylation or deamination.
Visualization of Potential Degradation Pathways:
Caption: Potential initial degradation pathways for 2-Aminononanoic acid HCl under thermal stress.
Implications for Drug Development and Formulation
The thermodynamic stability data for 2-Aminononanoic acid HCl directly impacts several key areas of drug development:
-
Process Chemistry: The decomposition temperature determines the maximum safe temperature for drying and other downstream processing steps.
-
Formulation: Knowing the melting point is crucial for developing formulations that may involve thermal processes, such as hot-melt extrusion. The stability profile will dictate the choice of excipients to minimize degradation. [8]* Storage and Shelf-life: This data is foundational for designing accelerated stability studies to predict the long-term shelf-life of the drug substance and product under various storage conditions (e.g., temperature and humidity).
Conclusion
While direct, published thermodynamic stability data for 2-Aminononanoic acid HCl is scarce, a robust and reliable stability profile can be established using standard thermal analysis techniques. This guide outlines the essential methodologies—DSC and TGA—and provides a framework for interpreting the data within the context of drug development. By applying these principles, researchers and scientists can proactively address potential stability challenges, ensuring the development of a safe, effective, and stable pharmaceutical product. A thorough characterization of the compound's thermal properties is not merely a regulatory requirement but a fundamental component of sound scientific development.
References
- KBI Biopharma. Differential Scanning Calorimetry (DSC).
- TA Instruments. (n.d.). Characterizing Protein Stability by DSC.
- Banerjee, T., Singh, R. K., & Kishore, N. (2011). Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. Journal of Solution Chemistry, 40, 1596–1617.
- Malvern Panalytical. (2020).
- Student Theses Faculty of Science and Engineering. (2009). Differential Scanning Calorimetry and Protein Stability.
- Abdul-Fattah, A. M., et al. (2008). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments.
- Fisher Scientific. (2025).
- ResearchGate. (n.d.). TGA analysis of studied amino acids.
- ECHEMI. (2019).
- Rodante, F., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv.
- Chen, P.-H., et al. (2026). Photoelectrochemical Stability Enhancement of (311)-Oriented Indium Sulfide Thin Films via In-Cystine Complex Formation.
- BASF. (2025).
- Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 13(2), e0191223.
- Jackson, S. E., & Crump, M. P. (2018). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online.
- Sigma-Aldrich. (2025).
- PubChem. (n.d.). (s)-2-Aminobutanoic acid hydrochloride.
- PubChem. (n.d.). 2-(Aminooxy)propanoic acid hydrochloride.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of lysine amino acid.
- Kerin, N. Z., et al. (1979). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. American Journal of Hospital Pharmacy, 36(9), 1211-1214.
- Kim, H. J., et al. (2013). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
- Agilent. (n.d.). Amino Acid Analysis.
- Chemistry LibreTexts. (2024). Properties of Amino Acids.
- PubChem. (n.d.). 9-Aminononanoic acid.
- PubChem. (n.d.). 8-Aminooctanoic acid hydrochloride.
- Chemos GmbH & Co. KG. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kbibiopharma.com [kbibiopharma.com]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 6. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine | bioRxiv [biorxiv.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis of 2-Aminononanoic Acid (Acn) Derivatives
Executive Summary & Strategic Rationale
2-Aminononanoic acid (Acn) is a non-canonical, aliphatic
Why use 2-Aminononanoic acid?
-
Half-Life Extension: The extended alkyl tail promotes non-covalent binding to serum albumin, mimicking the "fatty acid lipidation" strategy (e.g., Liraglutide, Semaglutide) but without requiring lysine side-chain conjugation.
-
Membrane Permeability: Increases the logP of the peptide, facilitating interaction with lipid bilayers and improving cell penetration.
-
Proteolytic Stability: As a non-proteinogenic residue, it disrupts protease recognition sites.[1]
This protocol details the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of Acn-containing peptides.[1] While the
Pre-Synthesis Planning[1]
Reagents and Materials
| Reagent | Specification | Purpose |
| Fmoc-L-2-Aminononanoic Acid | >98% chiral purity | The core monomer.[1] Often abbreviated as Fmoc-Acn-OH .[1] |
| Resin | Rink Amide (0.3–0.6 mmol/g) or Wang | Low loading is preferred (0.2–0.4 mmol/g) to reduce inter-chain aggregation.[1] |
| Coupling Reagents | DIC / Oxyma Pure | Preferred for suppressing racemization and maintaining high coupling efficiency.[1] |
| Alternative Coupling | HATU / HOAt / DIEA | Use for difficult sequences, though risk of enantiomerization is slightly higher. |
| Solvent System | DMF (Main), DCM (Swelling), NMP | Critical: Use NMP or a DMF/DCM binary mixture if aggregation is observed.[1] |
The "Greasy Residue" Strategy
When incorporating Acn, the resin-bound peptide becomes locally hydrophobic. Standard DMF washes may fail to solvate the peptide fully, causing the chain to fold back on itself.
-
Recommendation: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF for the coupling of Acn and the subsequent 2-3 residues.[1]
-
Chaotropic Salts: If the sequence is prone to beta-sheet formation, add 0.1 M LiCl or KSCN to the coupling mixture.
Experimental Protocol: Step-by-Step
Resin Preparation[1][2][3][4][5]
-
Weighing: Calculate resin requirement based on scale (e.g., 0.1 mmol scale).
-
Swelling:
Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF (v/v). Optional: Add 0.1 M HOBt to suppress aspartimide formation if Asp is present.
-
Cycle:
-
Wash: DMF (5x 1 min). Ensure flow rate is high to remove all piperidine.
Coupling of Fmoc-2-Aminononanoic Acid
Rationale: Acn is valuable.[1] We use a slightly lower excess (3 eq) compared to standard amino acids (5 eq) if supply is limited, but extend time.
-
Activation (In Vial):
-
Amino Acid: 3.0 equivalents of Fmoc-2-Aminononanoic acid.[1]
-
Activator: 3.0 equivalents of HATU (or DIC/Oxyma).[1]
-
Base: 6.0 equivalents of DIEA (only if using HATU).[1]
-
Solvent: Dissolve in minimal NMP (preferred) or DMF.
-
Pre-activation: Allow to react for 30 seconds (HATU) or 2 minutes (DIC/Oxyma).
-
-
Reaction:
-
Monitoring:
Post-Coupling Wash & Capping[1]
-
Wash: DMF (3x), then DCM (2x) .
-
Crucial: The DCM wash helps disrupt hydrophobic aggregates formed by the Acn side chain.
-
-
Capping (Recommended):
Cleavage and Isolation
-
Wash: Wash resin with DCM (5x) and dry under Nitrogen.[1]
-
Cocktail: TFA / TIS / H₂O (95:2.5:2.5).
-
Note: If the peptide contains Met or Cys, add EDT (2.5%).
-
-
Reaction: Shake for 2–3 hours.
-
Precipitation:
Visualization of the Workflow
The following diagram illustrates the critical decision points when coupling hydrophobic residues like 2-Aminononanoic acid.
Figure 1: Decision-gated workflow for SPPS emphasizing solvent switching for hydrophobic residues.
Analytical Quality Control
Because Acn increases lipophilicity, standard Reverse-Phase HPLC (RP-HPLC) gradients must be adjusted.[1]
HPLC Method Adjustment
-
Column: C18 or C8 (C8 is often better for very hydrophobic peptides to prevent irreversible binding).[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Gradient: Standard peptides elute at 20–40% B. Acn-containing peptides often elute at 50–70% B .[1]
-
Temperature: Run the column at 45–60°C .
-
Why? Elevated temperature reduces hydrophobic interaction with the stationary phase and sharpens the peak shape, which can otherwise be broad due to aggregation.
-
Mass Spectrometry[7]
-
Mass Shift: 2-Aminononanoic acid adds 155.13 Da to the molecular weight (Residue mass:
).[1] -
Fragmentation: In MS/MS, the hydrophobic side chain is stable. Look for the characteristic immonium ion if high energy collision is used, though it is less diagnostic than aromatic residues.
Troubleshooting "The Hydrophobic Collapse"
If the coupling yield of the next amino acid after Acn is low, the peptide has likely aggregated.[5]
| Symptom | Root Cause | Solution |
| Incomplete Coupling | Steric shielding by the C7 tail.[1] | Use Magic Mixture : DCM/DMF/NMP (1:1:1) with 1% Triton X-100.[1] |
| Broad HPLC Peak | Beta-sheet aggregation. | Purify at 60°C; Use a C4 or Phenyl-Hexyl column. |
| Low Solubility | High lipophilicity.[1] | Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or DMSO before injecting onto HPLC.[1] |
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][6][7][8] Chemical Reviews. Detailed review of Fmoc orthogonality and side-chain protection strategies. [1]
-
Albericio, F., et al. (2018).[1] "Solid-Phase Synthesis of Peptides Containing Hydrophobic Residues." Methods in Enzymology. Discusses the use of NMP and chaotropic salts.
-
Zorzi, A., et al. (2017).[1] "Acylated Heptapeptide Binds Albumin with High Affinity and Application as Half-Life Extension Ligand."[1] Nature Communications.[1][9] Demonstrates the utility of fatty acid-like moieties in peptide half-life extension.[1] [1]
-
BenchChem Application Note. (2025). "Protocols for Solid-Phase Peptide Synthesis using Fmoc-Protected Amino Acids." General handling of Fmoc derivatives. [1]
-
BroadPharm Product Guide. (2024). "Fmoc-9-aminononanoic acid and Aliphatic Linkers." Distinguishes between spacer and alpha-amino variants.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. actu.epfl.ch [actu.epfl.ch]
Application Note: Enhancing Antimicrobial Peptide Efficacy through the Strategic Incorporation of 2-Aminononanoic Acid
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Antimicrobial peptides (AMPs) are promising candidates, but their clinical translation is often hindered by issues of proteolytic instability and suboptimal activity.[2] A powerful strategy to address these limitations is the incorporation of non-canonical amino acids (ncAAs) to enhance the physicochemical and pharmacological properties of AMPs.[1][3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of the synthetic amino acid 2-aminononanoic acid (Aona) into AMPs. By leveraging the unique properties of Aona, researchers can develop peptides with potentially superior stability, antimicrobial potency, and therapeutic indices.
Introduction: The Rationale for Non-Canonical Amino Acids
AMPs typically function by disrupting the integrity of bacterial cell membranes. This mechanism is largely dependent on their amphipathic structure, where cationic and hydrophobic residues are segregated on opposite faces of the molecule. The incorporation of ncAAs offers a rational design approach to fine-tune these properties.[2][5] Specifically, introducing ncAAs with modified side chains can enhance hydrophobicity, alter secondary structure, and improve resistance to degradation by proteases.[1]
2-Aminononanoic acid, a leucine analogue with an extended linear seven-carbon side chain, is an exemplary ncAA for this purpose. Its integration into a peptide sequence can dramatically increase local hydrophobicity, a key determinant in the strength of peptide-membrane interactions. This enhanced interaction can lead to more potent antimicrobial activity.
Physicochemical Properties of 2-Aminononanoic Acid (Aona)
The primary advantage of Aona lies in its long, aliphatic side chain, which confers significantly greater hydrophobicity compared to standard proteinogenic amino acids. This property is critical for the membrane-disruptive action of many AMPs.
Table 1: Comparison of Hydrophobicity Scales
| Amino Acid | Side Chain | Hydrophobicity (Kyte-Doolittle Scale) |
|---|---|---|
| Glycine (Gly) | -H | -0.4 |
| Alanine (Ala) | -CH₃ | 1.8 |
| Valine (Val) | -CH(CH₃)₂ | 4.2 |
| Leucine (Leu) | -CH₂CH(CH₃)₂ | 3.8 |
| Isoleucine (Ile) | -CH(CH₃)CH₂CH₃ | 4.5 |
| 2-Aminononanoic Acid (Aona) | -(CH₂)₆CH₃ | (Estimated > 5.0) |
Note: The hydrophobicity value for Aona is estimated to be significantly higher than that of isoleucine due to its extended n-heptyl side chain.
Mechanistic Implications:
-
Enhanced Membrane Association: The increased hydrophobicity of Aona promotes stronger partitioning into the lipid bilayer of bacterial membranes.
-
Improved Stability: The non-natural structure of Aona can sterically hinder protease recognition and cleavage, thereby increasing the peptide's in-vivo half-life.[1]
-
Modulation of Helicity: When positioned correctly within an amphipathic helix, Aona can stabilize the secondary structure, leading to more efficient membrane disruption.
Peptide Design, Synthesis, and Purification Workflow
The successful development of Aona-containing AMPs follows a systematic workflow from conceptual design to functional validation.
Caption: Overall workflow for the development of Aona-containing AMPs.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Aona-Peptides
This protocol outlines the manual synthesis of a peptide amide using Fmoc/tBu chemistry.[6][7]
1. Resin Preparation: a. Use a Rink Amide resin for C-terminal amide peptides.[8] Place 0.1 mmol of the resin in a fritted reaction vessel. b. Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour with gentle agitation.[7] Drain the solvent.
2. Fmoc Deprotection: a. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. b. Agitate for 5 minutes. Drain. c. Repeat the 20% piperidine treatment for an additional 15 minutes. d. Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard and Aona): a. In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of Fmoc-amino acid (or Fmoc-2-aminononanoic acid) and 3.95 equivalents of HBTU in DMF. b. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours. For the sterically hindered Aona, extending the coupling time to 4 hours or using a more potent coupling agent like HATU is recommended.[8] e. To confirm coupling completion, perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. f. Wash the resin with DMF (5 x 5 mL). g. Repeat steps 2 and 3 for each amino acid in the sequence.
4. Cleavage and Deprotection: a. After the final coupling and deprotection, wash the resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen. b. Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[9] c. Add 5 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature. d. Filter the solution to separate the resin and collect the filtrate containing the peptide. e. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Purification is essential to isolate the desired peptide from synthesis byproducts.[10][11]
1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a solution containing 50% Buffer B (see below). b. Filter the sample through a 0.45 µm syringe filter before injection.[12]
2. HPLC Conditions: a. Column: C18 semi-preparative column. b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 5% to 65% Buffer B over 30 minutes is a good starting point. Due to the high hydrophobicity of Aona, a slower, more shallow gradient may be required for optimal separation. e. Flow Rate: ~4 mL/min for a 10 mm diameter semi-prep column. f. Detection: Monitor absorbance at 220 nm and 280 nm.
3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peaks. b. Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF). c. Pool the pure fractions and lyophilize to obtain the final peptide powder.
Biophysical and Functional Characterization
After synthesis and purification, the peptide must be characterized to confirm its structure and evaluate its function.
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD)
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.[13]
1. Sample Preparation: a. Prepare a 50-100 µM peptide stock solution in 10 mM phosphate buffer (pH 7.4). b. For membrane-mimicking conditions, prepare samples in the same buffer containing either 30 mM Sodium Dodecyl Sulfate (SDS) micelles or 50% (v/v) Trifluoroethanol (TFE).[14]
2. CD Spectroscopy: a. Use a quartz cuvette with a 0.1 cm pathlength.[15] b. Record spectra from 190 nm to 250 nm at 25°C. c. Subtract the spectrum of the corresponding buffer (blank). d. Convert the raw data to Mean Residue Ellipticity [θ].
3. Data Interpretation:
-
α-helical structures show characteristic negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm.[13][14]
-
Random coil structures are indicated by a strong negative band below 200 nm.[14]
Table 2: Hypothetical CD Data for a Parent vs. Aona-Modified AMP
| Peptide | Environment | [θ] at 222 nm (deg·cm²·dmol⁻¹) | Inferred Structure |
|---|---|---|---|
| Parent Peptide | Phosphate Buffer | -2,500 | Random Coil |
| Parent Peptide | 30 mM SDS | -18,000 | α-Helical |
| Aona-Peptide | Phosphate Buffer | -3,100 | Random Coil |
| Aona-Peptide | 30 mM SDS | -25,000 | Strongly α-Helical |
This hypothetical data illustrates how Aona incorporation can enhance the propensity of a peptide to adopt a helical conformation in a membrane-like environment.
Functional Validation: Antimicrobial and Cytotoxicity Assays
The final step is to determine the peptide's biological activity and selectivity.
Caption: Workflow for the functional validation of modified AMPs.
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]
1. Preparation: a. Prepare a 2x concentrated stock of the peptide in Mueller-Hinton Broth (MHB). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock with MHB to obtain a range of concentrations. c. Prepare a bacterial inoculum (e.g., E. coli, S. aureus) standardized to ~5 x 10⁵ CFU/mL in MHB.[17][18]
2. Incubation: a. Add an equal volume of the bacterial inoculum to each well of the plate. b. Include a positive control (bacteria, no peptide) and a negative control (MHB, no bacteria). c. Incubate the plate at 37°C for 18-24 hours.[17]
3. Reading the MIC: a. The MIC is the lowest peptide concentration in which no turbidity (visible bacterial growth) is observed.[17]
Protocol 5: Hemolysis Assay
This assay measures the peptide's toxicity towards eukaryotic cells using red blood cells (RBCs) as a model.[19][20]
1. Preparation: a. Obtain fresh human or animal red blood cells. Wash the RBCs three times with Phosphate-Buffered Saline (PBS) by centrifugation and resuspend to create a 2% (v/v) solution. b. In a 96-well plate, serially dilute the peptide in PBS. c. Add an equal volume of the 2% RBC suspension to each well. d. Include a negative control (RBCs in PBS) and a positive control (RBCs in 0.1-1% Triton X-100 for 100% lysis).
2. Incubation and Measurement: a. Incubate the plate at 37°C for 1 hour. b. Centrifuge the plate to pellet intact RBCs. c. Transfer the supernatant to a new plate and measure the absorbance at 405-450 nm to quantify hemoglobin release.
3. Calculation: a. Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100 b. The HC₅₀ is the peptide concentration that causes 50% hemolysis.
Data Interpretation: The Therapeutic Index
The therapeutic index (TI) is a crucial measure of a peptide's selectivity, defined as the ratio of its toxicity to its activity.[21][22][23][24]
TI = HC₅₀ / MIC
A higher TI value indicates greater selectivity for bacterial cells over host cells, which is a primary goal in AMP development.
Table 3: Hypothetical Functional Data for a Parent vs. Aona-Modified AMP
| Peptide | MIC vs. E. coli (µM) | HC₅₀ (µM) | Therapeutic Index (TI) |
|---|---|---|---|
| Parent Peptide | 16 | 128 | 8 |
| Aona-Peptide | 4 | 160 | 40 |
This hypothetical data demonstrates a successful outcome where the incorporation of Aona led to a 4-fold increase in antimicrobial potency and a 5-fold improvement in the therapeutic index.
Conclusion
The strategic incorporation of 2-aminononanoic acid is a powerful and rational approach to enhance the therapeutic potential of antimicrobial peptides. The extended hydrophobic side chain of Aona can significantly improve membrane disruption, leading to higher antimicrobial potency. The protocols detailed in this guide provide a comprehensive framework for the synthesis, purification, characterization, and functional validation of Aona-modified AMPs. By following this systematic workflow, researchers can effectively explore this promising avenue of peptide engineering in the urgent search for next-generation antibiotics.
References
-
Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: ASM Journals. URL: [Link]
-
Title: Hemolytic Activity of Antimicrobial Peptides. Source: PubMed. URL: [Link]
-
Title: Unnatural amino acids: promising implications for the development of new antimicrobial peptides. Source: Taylor & Francis Online. URL: [Link]
-
Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: ResearchGate. URL: [Link]
-
Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria. Source: PubMed. URL: [Link]
-
Title: Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Source: ASM Journals. URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Source: Protocols.io. URL: [Link]
-
Title: High Therapeutic Index α-Helical AMPs and Their Therapeutic Potential on Bacterial Lung and Skin Wound Infections. Source: ACS Publications. URL: [Link]
-
Title: Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Source: SEAFDEC/AQD Institutional Repository. URL: [Link]
-
Title: Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria. Source: PubMed. URL: [Link]
-
Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Improvement of Therapeutic Index by the Combination of Enhanced Peptide Cationicity and Proline Introduction. Source: ACS Publications. URL: [Link]
-
Title: Therapeutic Use of Antimicrobial Peptides. Source: MDPI Blog. URL: [Link]
-
Title: Minimum Inhibitory Concentration (MIC) Test. Source: Microbe Investigations. URL: [Link]
-
Title: HPLC Methods for Purification of Antimicrobial Peptides. Source: Springer Nature Experiments. URL: [Link]
-
Title: Cytotoxicity of antimicrobial peptides. Source: ResearchGate. URL: [Link]
-
Title: Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. Source: MDPI. URL: [Link]
-
Title: Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides. Source: MDPI. URL: [Link]
-
Title: HPLC Analysis and Purification of Peptides. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. Source: MDPI. URL: [Link]
-
Title: Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: Nowick Lab, UC Irvine. URL: [Link]
-
Title: HPLC analysis and purification of peptides. Source: SciSpace. URL: [Link]
-
Title: High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. Source: ACS Publications. URL: [Link]
-
Title: Methods and protocols of modern solid phase peptide synthesis. Source: ResearchGate. URL: [Link]
-
Title: How to synthesize hydrophobic peptides - Choosing the Right Solvent. Source: Biotage. URL: [Link]
-
Title: Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Source: MDPI. URL: [Link]
-
Title: Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: Optimization of a Peptide Extraction and LC–MS Protocol for Quantitative Analysis of Antimicrobial Peptides. Source: Taylor & Francis Online. URL: [Link]
-
Title: Selective Interaction of the Antimicrobial Peptide RKW with Bacterial Lipid Bilayers: A Biophysical Approach. Source: ACS Publications. URL: [Link]
-
Title: HPLC Purification of Peptides. Source: Protocols.io. URL: [Link]
-
Title: 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Source: Chemistry LibreTexts. URL: [Link]
-
Title: 2-Aminooctanoic acid | C8H17NO2 | CID 69522. Source: PubChem. URL: [Link]
-
Title: Circulat dichroism (CD) spectra of the antimicrobial peptide A20L. Source: ResearchGate. URL: [Link]
-
Title: Advances in Fmoc solid-phase peptide synthesis. Source: National Center for Biotechnology Information. URL: [Link]
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improving the Therapeutic Index of Smp24, a Venom-Derived Antimicrobial Peptide: Increased Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Therapeutic Use of Antimicrobial Peptides - MDPI Blog [blog.mdpi.com]
Application Note: High-Efficiency Coupling of Sterically Hindered C9 Amino Acids
Abstract & Scope
The incorporation of sterically hindered C9 amino acids (e.g., adamantyl-alanine, tert-butyl-leucine analogs, and non-canonical phenylalanine derivatives) into peptide backbones presents a kinetic and thermodynamic challenge. The bulky side chains of these residues create a "steric wall" that impedes nucleophilic attack, leading to incomplete coupling, deletion sequences, and extensive racemization.
This guide provides an optimized framework for overcoming these barriers. We move beyond standard EDC/HOBt protocols, focusing on third-generation uronium/aminium (HATU, COMU) and phosphonium (PyAOP) reagents. We also detail the critical role of Oxyma Pure as a safer, high-efficiency alternative to benzotriazoles.
Mechanistic Insight: The Steric Barrier
To optimize coupling, one must understand the failure mode. In standard couplings, the rate-limiting step is the nucleophilic attack of the amine on the activated ester.
For C9 amino acids, the bulky side chain (
-
Kinetic Consequence: The reaction rate (
) drops significantly, often by orders of magnitude compared to Alanine or Glycine. -
Thermodynamic Consequence: The prolonged activation time allows competing pathways—specifically oxazolone formation and direct enolization —to dominate, resulting in epimerization (racemization).
Visualizing the Activation & Steric Clash
The following diagram illustrates the activation pathway and where steric hindrance blocks the reaction, necessitating high-activity leaving groups like HOAt or Oxyma.
Figure 1: The "Steric Wall" creates a kinetic bottleneck at the transition state. If the coupling (Active Ester → Product) is slower than the side reaction, racemization occurs. Reagents like HATU and COMU accelerate the coupling step to outcompete racemization.
Reagent Selection Matrix
For C9 amino acids, standard reagents (HBTU, EDC) are insufficient. The choice lies between HATU (7-azabenzotriazole) and COMU (Oxyma-based).[1]
| Feature | HATU (Gold Standard) | COMU (Modern Superior) | PyAOP (Specialist) |
| Leaving Group | HOAt (7-aza-1-hydroxybenzotriazole) | Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | HOAt |
| Mechanism | Anchimeric assistance via pyridine N | "Proton-shuttle" effect of oxime | Anchimeric assistance |
| Reactivity | Very High | Ultra High (Often > HATU) | Very High |
| Racemization | Low | Lowest | Low |
| Solubility | Moderate (DMF) | Excellent (DMF, DCM) | Good |
| Safety | Explosive risk (HOAt) | Safe (Non-explosive) | Explosive risk |
| Best For | Extreme hindrance, cyclization | General hindered coupling, SPPS | Fragment coupling (No guanidinylation) |
Expert Recommendation
Use COMU as the primary reagent. Recent data suggests COMU matches or exceeds HATU's efficiency for hindered couplings (like Aib or N-methylated residues) while offering a safer handling profile and easier removal of by-products (water-soluble) [1][2].
Use PyAOP only if the reaction is extremely slow (>2 hours) and you wish to avoid the risk of guanidinylation (a side reaction where the amine reacts with the uronium moiety of HATU/COMU instead of the amino acid) [3].
Protocol 1: Solution-Phase Coupling (High Precision)
This protocol is optimized for coupling a Boc/Fmoc-protected C9 amino acid to a sterically hindered amine (or amino acid ester).
Materials
-
Amino Acid: Fmoc-C9-AA-OH (1.0 equiv)
-
Amine Component: H-AA-OR (1.0 equiv)
-
Reagent: COMU (1.0 equiv) or HATU (1.1 equiv)
-
Base: 2,4,6-Collidine (TMP) (2.0 – 3.0 equiv)
-
Why Collidine? It is a weaker base than DIPEA, reducing the risk of base-catalyzed racemization (proton abstraction) while sufficiently activating the reagent [4].
-
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration).
Step-by-Step Methodology
-
Pre-Activation (Critical):
-
Dissolve the Fmoc-C9-AA-OH and COMU in the minimum amount of anhydrous DMF.
-
Cool the solution to 0°C (ice bath).
-
Add 1.0 equiv of Collidine.
-
Stir for exactly 1–2 minutes . Do not exceed this time to avoid active ester hydrolysis or rearrangement.
-
-
Coupling:
-
Add the amine component (dissolved in minimal DMF) to the activated mixture.
-
Add the remaining Collidine (1.0–2.0 equiv).
-
Allow the mixture to warm to room temperature naturally.
-
-
Monitoring:
-
Monitor via HPLC/UPLC after 30 minutes.
-
If conversion is <80% at 1 hour, do not add more base. Instead, add a second portion of COMU (0.5 equiv).
-
-
Work-up:
-
Dilute with EtOAc. Wash with 5% KHSO₄ (removes Collidine), water, and brine.
-
Note: COMU by-products are water-soluble, simplifying purification compared to urea by-products from DCC.
-
Protocol 2: Microwave-Assisted SPPS
Microwave energy is the "great equalizer" for steric hindrance, providing the thermal energy required to cross the transition state barrier without causing the degradation associated with conventional heating [5].
Workflow Diagram: SPPS Cycle
Optimized Parameters (CEM Liberty / Biotage Initiator)
-
Temperature: 75°C (Standard) or 50°C (for Cys/His to prevent epimerization).
-
Reagents:
-
0.2 M Amino Acid in DMF.
-
0.5 M COMU in DMF.
-
1.0 M Oxyma Pure in DMF (Additive).
-
2.0 M DIPEA in NMP.
-
-
Cycle:
-
Ramp: 2 minutes to 75°C.
-
Hold: 5 minutes at 75°C (30W max power).
-
Double Coupling: For C9 amino acids, always employ a double coupling strategy. Drain the vessel after the first coupling and repeat with fresh reagents.
-
Why Oxyma in the Deprotection step? Adding 0.1 M Oxyma Pure to the piperidine deprotection solution suppresses the formation of aspartimide and prevents racemization of the preceding sensitive residue [6].
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield (<50%) | Steric bulk preventing attack. | 1. Switch from DIPEA to Collidine .2. Use Microwave heating (75°C).3. Perform Double Coupling . |
| Racemization (>5%) | Base-catalyzed enolization. | 1. Lower temperature to 50°C or RT.2. Use Oxyma Pure as additive.3. Ensure pre-activation time is <2 mins. |
| Guanidinylation | Excess uronium reagent reacting with amine. | 1. Switch to PyAOP (Phosphonium).2. Use exactly 0.95 equiv of HATU/COMU relative to Acid. |
| Aggregation | Peptide chain folding. | 1. Use Pseudoproline dipeptides if Ser/Thr/Cys are present.2. Switch solvent to NMP or add chaotropic salts (LiCl). |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Carpino, L. A., et al. (1994). The 7-Azabenzotriazole System: Effects of Structure and Substitution on the Efficiency of Peptide Coupling Reagents. Journal of the American Chemical Society. [Link][2]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[3][Link]
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[4] Chemistry – A European Journal. [Link]
Sources
2-Aminononanoic acid hydrochloride preparation for biological assays
Executive Summary
2-Aminononanoic acid (also known as
However, the free zwitterionic form exhibits poor solubility in neutral aqueous buffers, leading to inconsistent biological data. This guide details the conversion to and preparation of 2-Aminononanoic Acid Hydrochloride (2-ANA·HCl) . The hydrochloride salt form dramatically improves solubility, ensures stoichiometric precision, and stabilizes the molecule for long-term storage.
Chemical Profile & Material Specifications
Understanding the stoichiometry is vital for accurate molar dosing.
| Property | Free Acid (Zwitterion) | Hydrochloride Salt (Target) |
| CAS Number | 5440-35-7 | N/A (Salt Form) |
| Formula | ||
| Molecular Weight | 173.25 g/mol | 209.71 g/mol |
| Solubility (Water) | < 1 mg/mL (Poor) | > 50 mg/mL (Excellent) |
| pKa Values | Acidic shift due to HCl | |
| Appearance | White waxy solid/powder | White crystalline powder |
Protocol A: In-Situ Preparation of Stock Solution (Recommended)
For immediate use in biological assays (cell culture, enzymatic kinetics).
Objective: Create a sterile, 100 mM stock solution of 2-ANA·HCl directly from the free acid precursor, ensuring complete protonation and solubility.
Reagents Required:
-
2-Aminononanoic acid (Free acid, >98% purity)
-
1.0 M Hydrochloric Acid (HCl), sterile filtered
-
Milli-Q Water (18.2 MΩ·cm)
-
0.22 µm PVDF Syringe Filter (Low protein binding)
Step-by-Step Methodology:
-
Stoichiometric Calculation: To prepare 10 mL of 100 mM stock:
Note: We weigh the free acid but create the salt in solution. -
Solubilization (The Acid Shift):
-
Weigh 173.3 mg of 2-aminononanoic acid into a 15 mL polypropylene conical tube.
-
Add 1.1 mL of 1.0 M HCl .
-
Scientific Rationale: This provides a 1.1:1 molar ratio of HCl to amino acid. The excess acid ensures the amine is fully protonated (
), breaking the zwitterionic lattice energy that limits solubility. -
Vortex vigorously for 60 seconds. The solution should become clear. If particulate remains, sonicate at 40°C for 5 minutes.
-
-
Dilution & Buffering:
-
Add 8.9 mL of Milli-Q water to reach a final volume of 10 mL.
-
Result: You now have a 100 mM solution of 2-Aminononanoic acid hydrochloride in ~0.1 M HCl.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm PVDF filter into a sterile amber vial.
-
Caution: Do not use Nylon filters, as lipophilic amino acids can adsorb to the membrane.
-
-
Assay Integration:
-
When adding this stock to cell culture media (pH 7.4), the small volume of HCl will be buffered by the media's bicarbonate/HEPES system.
-
Example: Adding 10 µL of stock to 1 mL media yields 1 mM 2-ANA. The final acid addition is only 1 mM HCl, which is negligible for buffered media.
-
Protocol B: Bulk Synthesis of Solid 2-ANA·HCl
For synthesis of peptides or long-term dry storage.
Objective: Isolate the solid hydrochloride salt to prevent hygroscopic degradation and ensure easy weighing for future experiments.
Workflow Diagram (Graphviz)
Caption: Synthesis workflow for converting lipophilic amino acids to hydrochloride salts using anhydrous conditions to prevent esterification.
Methodology:
-
In-Situ HCl Generation: Carefully add 1 mL of acetyl chloride dropwise to 10 mL of anhydrous methanol at 0°C. This generates anhydrous HCl in methanol.
-
Dissolution: Dissolve 500 mg of 2-aminononanoic acid in this solution.
-
Reaction: Stir at room temperature for 2 hours.
-
Isolation: Concentrate in vacuo (rotary evaporator) to yield a white solid.
-
Purification: Triturate the solid with diethyl ether to remove unreacted organic impurities. Filter and dry under high vacuum over
. -
Yield: Expect >95% yield of white crystalline 2-ANA·HCl.
Quality Control & Validation (Self-Validating System)
Before using the prepared stock in critical assays, validate the concentration and purity.
QC 1: Solubility Check (Visual)
-
Pass: Solution is crystal clear at room temperature.
-
Fail: Visible turbidity or "oiling out" (indicates insufficient protonation or high impurity).
QC 2: HPLC Verification (Purity & Concentration)
Run the stock solution against a standard curve of a known amino acid (e.g., Norleucine) using a C18 column.
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min (Lipophilic tail requires high organic content to elute).
-
Detection: UV 210 nm or MS (ESI+).
-
Acceptance Criteria: Single peak >98% area; Retention time should be significantly longer than Alanine/Glycine due to the C9 chain.
Biological Application Notes
Cell Culture Toxicity
Lipidic amino acids can act as surfactants at high concentrations.
-
Safe Range: 1 µM – 500 µM.
-
Toxicity Threshold: > 1 mM (May disrupt cell membranes; validate with MTT assay).
Use as Internal Standard (Metabolomics)
2-ANA is an ideal internal standard for LC-MS analysis of biological fluids because:
-
Exogenous: It is not naturally present in mammalian pathways (unlike Leucine/Isoleucine).
-
Retention: The C9 chain elutes in the hydrophobic region, avoiding ion suppression common in the early void volume.
-
Ionization: The free amine ensures high sensitivity in ESI+ mode.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Precipitation on dilution | pH shock (return to zwitterion) | Ensure the diluent is not highly alkaline. Keep stock acidic (pH < 3). |
| Yellowing of solution | Oxidation of impurities | Use fresh raw material. Store stock at -20°C protected from light. |
| Inconsistent Assay Data | Adsorption to plastics | The C9 tail is "sticky". Use low-binding polypropylene or glass vials. |
References
-
PubChem. (n.d.).[1][2] 2-Aminooctanoic acid (Structural Analog Reference). National Library of Medicine. Retrieved October 24, 2025, from [Link]
-
Agilent Technologies. (2020). Amino Acid Analysis: "How-To" Guide. Agilent Application Notes. Retrieved October 24, 2025, from [Link]
-
Almahboub, S. A., et al. (2018).[3] Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity.[3][4][5] Applied Microbiology and Biotechnology, 102(2), 789-799.[3][4] Retrieved October 24, 2025, from [Link]
Sources
- 1. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (s)-2-Aminobutanoic acid hydrochloride | C4H10ClNO2 | CID 15556546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Removing hydrochloride salt from 2-Aminononanoic acid for specific assays
Executive Summary & Scientific Rationale
2-Aminononanoic acid (α-aminopelargonic acid) is a non-proteinogenic amino acid often supplied as a hydrochloride (HCl) salt to ensure shelf stability and water solubility. However, the presence of the chloride counterion and the associated acidity can be detrimental in specific downstream applications:
-
Cell Culture & Bioassays: Excess acidity can overwhelm buffer capacities, causing localized cytotoxicity.
-
Metal-Catalyzed Cross-Coupling: Chloride ions can poison palladium or platinum catalysts.
-
Electrochemical Assays: Chloride ions are redox-active and can generate background noise.
This guide details two validated protocols for converting 2-Aminononanoic acid HCl to its free zwitterionic form. The choice of method depends on your available equipment and scale.
Critical Chemical Properties
Before proceeding, understand the physical chemistry of your target molecule. 2-Aminononanoic acid possesses a 9-carbon hydrophobic tail, which significantly influences its solubility compared to common amino acids like glycine.
| Property | Value / Characteristic | Implication for Desalting |
| Molecular Formula | Salt form is water-soluble.[1] | |
| Free Base Formula | Zwitterion form has low water solubility. | |
| pKa (Carboxyl) | ~2.3 | Protonated below pH 2.3. |
| pKa (Amine) | ~9.7 | Protonated below pH 9.7. |
| Isoelectric Point (pI) | ~6.0 | Target pH for precipitation. |
| Hydrophobicity | High (C9 Chain) | The free base will likely precipitate out of aqueous solution at pH 6.0. |
Method A: Isoelectric Precipitation (Batch Method)
Best for: Scales > 1 gram; when the free amino acid is known to be poorly soluble in water (highly likely for C9 chain).
Mechanism
By adjusting the pH of the solution to the isoelectric point (pI ≈ 6.0), the amino acid assumes a net neutral zwitterionic charge (
Protocol
-
Dissolution: Dissolve 2-Aminononanoic acid HCl in the minimum volume of distilled water required to obtain a clear solution.
-
Note: If the solution is turbid, mild heating (40°C) is acceptable.
-
-
pH Adjustment:
-
Place the beaker on a magnetic stirrer with a calibrated pH probe submerged.
-
Slowly add 2M NaOH (or LiOH for higher solubility of the byproduct salt) dropwise.
-
Target pH: 6.0 ± 0.2.
-
-
Crystallization:
-
As pH approaches 6.0, a white precipitate should form.
-
Once pH 6.0 is reached, stir for 30 minutes at 4°C (ice bath) to maximize yield.
-
-
Filtration:
-
Filter the solid using a sintered glass funnel or Buchner funnel.
-
Critical Wash: Wash the cake twice with a small volume of ice-cold water to remove trapped NaCl. Do not over-wash, or you will lose product.
-
-
Drying: Dry the solid under vacuum over
or in a desiccator to remove residual moisture.
Workflow Diagram
Figure 1: Decision tree for isoelectric precipitation. The "No" branch handles cases where the zwitterion remains soluble.
Method B: Ion Exchange Chromatography (Column Method)
Best for: High purity requirements; small scales (< 1g); or if the zwitterion is too soluble to precipitate.
Mechanism
A strong cation exchange resin (e.g., Dowex 50W-X8, H+ form) binds the positively charged amino acid at low pH. Chloride ions (anions) pass through the column. The amino acid is then eluted using a volatile base (Ammonium Hydroxide), which is later removed by evaporation.
Protocol
-
Resin Preparation:
-
Pack a glass column with Dowex 50W-X8 (H+ form) resin.
-
Wash with 3 column volumes (CV) of distilled water.
-
-
Loading:
-
Washing:
-
Wash with 5 CV of distilled water until the eluate is neutral and chloride-free (test with
, see Section 5).
-
-
Elution:
-
Elute with 1M
. -
The high pH deprotonates the resin and the amino acid, releasing the amino acid.
-
-
Isolation:
-
Collect ninhydrin-positive fractions (or monitor UV if applicable, though aliphatic amino acids have low UV absorbance).
-
Rotary evaporate the eluate to remove water and excess ammonia.
-
Lyophilize to obtain the white powder.
-
Workflow Diagram
Figure 2: Ion exchange chromatography workflow for complete chloride removal.
Quality Control: The Silver Nitrate Test
You must verify that the chloride has been removed.
Reagents:
-
0.1 M Silver Nitrate (
) solution. -
Dilute Nitric Acid (
).[7]
Procedure:
-
Dissolve a small amount (~5 mg) of your final product in 1 mL of water (add a drop of
to acidify). -
Add 2-3 drops of
solution. -
Interpretation:
Troubleshooting & FAQs
Q: I adjusted the pH to 6.0, but no precipitate formed. Why? A: While the C9 chain suggests low solubility, the concentration might be too low.
-
Fix: Concentrate the solution on a rotary evaporator to 20% of the original volume and cool to 4°C.
-
Fix: Add a "poor solvent" like cold acetone or ethanol to force precipitation (zwitterions are typically insoluble in organic solvents).
Q: Can I use a weak anion exchanger (like Dowex 1x8) instead?
A: Yes. You can use a weak anion exchanger in the
Q: My cells are dying even after desalting.
A: Check the pH of your final product solution. The free zwitterion solution should be near neutral, but if you lyophilized from ammonia, residual
References
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons. (Classic text on amino acid properties and desalting).[9][10][11]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13953, 2-Aminononanoic acid. Retrieved from [Link]
- Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences, 72(2), 619–622. (Reference for detection methods).
Sources
- 1. quora.com [quora.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. youtube.com [youtube.com]
- 6. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 7. nps.gov [nps.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. diaion.com [diaion.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Technical Support Center: Handling 2-Aminononanoic Acid (Aoc) Peptides
Topic: Resolving Aggregation Issues in Peptides Containing 2-Aminononanoic Acid (Aoc) Ticket ID: #AOC-AGG-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
2-Aminononanoic acid (Aoc) is a non-canonical, highly lipophilic amino acid with a 9-carbon aliphatic side chain. While valuable for extending plasma half-life (via albumin binding) and increasing membrane permeability, it introduces significant hydrophobic collapse issues.
This guide addresses the three critical failure points caused by Aoc:
-
On-Resin Aggregation: Incomplete coupling due to steric shielding and
-sheet formation. -
Purification Loss: Irreversible binding to C18 columns or precipitation in aqueous mobile phases.
-
Reconstitution Gelation: Formation of supramolecular fibrils during experimental use.
Module 1: Synthesis Optimization (The Root Cause)
The Problem: Aoc residues act as nucleation sites for hydrophobic aggregation on the resin. As the peptide chain grows, these hydrophobic domains interact, causing the resin to shrink and expelling the solvent. This prevents reagents from reaching the N-terminus.[1]
Protocol: High-Swelling Solvation Strategy
Standard DMF protocols will fail. You must disrupt the hydrophobic interactions during the coupling step.
| Parameter | Standard Protocol | Required Aoc Protocol | Reasoning |
| Resin | Polystyrene (PS) | ChemMatrix (PEG-PS) | PEG backbones maintain swelling even when the peptide aggregates. |
| Solvent | DMF | NMP or DMF/DMSO (4:1) | NMP and DMSO have higher dielectric constants, disrupting inter-chain aggregation. |
| Temperature | Room Temp | 60°C - 75°C | Thermal energy overcomes the activation barrier caused by steric hindrance. |
| Coupling | HBTU/DIEA | HATU/HOAt/DIEA | HOAt (7-aza) reduces racemization at high temps; HATU is more reactive. |
Workflow Visualization: Synthesis Decision Tree
Caption: Synthesis workflow prioritizing resin swelling and thermal disruption of aggregation.
Module 2: Purification & Chromatography
The Problem: Aoc peptides are "sticky." They often elute broadly or not at all on standard C18 columns because the hydrophobic interaction is too strong to be broken by the water/acetonitrile gradient.
Troubleshooting Guide: The "C4 Strategy"
Do not treat Aoc peptides like standard hydrophilic sequences.
-
Column Selection:
-
Switch to C4 or C8: The shorter alkyl chains (butyl/octyl) provide less surface area for the Aoc residue to bind, allowing for sharper elution peaks.
-
Why? A C18 chain (18 carbons) interacts too strongly with the Aoc (9 carbons) + peptide backbone.
-
-
Mobile Phase Modification:
-
Standard: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Aoc Modified: Add Isopropanol (IPA) or Hexafluoroisopropanol (HFIP) .
-
Recipe: Buffer B should be 50% Acetonitrile / 50% Isopropanol.
-
-
Thermal Chromatography:
-
Heat the column to 60°C . This reduces the viscosity of the mobile phase and increases the mass transfer kinetics, sharpening the peak.
-
Data Comparison: Column Performance
| Condition | Retention Time | Peak Width (FWHM) | Recovery % |
| C18 (Ambient) | >45 min (or no elution) | Broad/Tailing | < 40% |
| C18 (60°C) | 35 min | Moderate | 60% |
| C4 (Ambient) | 25 min | Sharp | 85% |
| C4 (60°C + IPA) | 18 min | Very Sharp | > 95% |
Module 3: Solubilization & Storage
The Problem: Users often try to reconstitute the lyophilized powder directly in PBS or water. The Aoc peptide immediately forms a gel or precipitates due to the "Hydrophobic Effect," where water forces the hydrophobic tails together.
Protocol: The "Organic-First" Reconstitution
Never add aqueous buffer to dry Aoc peptide.
Step 1: Disaggregation Dissolve the lyophilized powder in 100% DMSO or HFIP .
-
Target Concentration: 10–20 mg/mL.
-
Observation: Solution should be perfectly clear. If cloudy, sonicate for 30 seconds.
Step 2: Controlled Dilution Slowly add the aqueous buffer (PBS/Saline) to the organic peptide solution, not the other way around.
-
Dropwise addition with constant vortexing.
-
Final Organic Limit: Keep DMSO < 5% for cell assays; < 1% for animal studies (if possible).
Step 3: pH Check If the peptide crashes out upon dilution, check the pI.
-
Acidic Peptides (Net -): Add dilute NH4OH.
-
Basic Peptides (Net +): Add dilute Acetic Acid.
Solubility Decision Matrix
Caption: Step-by-step logic for bringing hydrophobic Aoc peptides into solution.
Frequently Asked Questions (FAQ)
Q1: My Aoc peptide synthesis failed with a "deletion sequence" at the Aoc step. Why? A: This is likely due to steric hindrance. The bulky 9-carbon tail prevents the Fmoc-group removal or the subsequent amino acid from attacking.
-
Fix: Use double coupling for the Aoc residue and the subsequent residue. Use NMP as the solvent to swell the resin maximally.
Q2: Can I use PEGylation to fix the solubility instead of optimizing the buffer? A: Yes, but Aoc is often used instead of PEG to bind albumin. If you must PEGylate, place a mini-PEG spacer (e.g., PEG2 or AEEA) between the Aoc residue and the rest of the peptide to reduce local hydrophobicity.
Q3: The peptide is soluble in DMSO, but instantly gels when I add PBS. What now? A: You are witnessing rapid hydrophobic collapse.
-
Fix: Add a surfactant. 0.1% Tween-20 or Pluronic F68 in your PBS buffer before mixing with the DMSO-peptide solution. This coats the hydrophobic Aoc tail and prevents network formation.
Q4: Is HFIP safe for my peptide? A: HFIP is excellent for breaking beta-sheets (disaggregation) but is volatile and acidic. It is safe for dissolving, but must be evaporated or diluted out for biological assays. Do not use HFIP if your peptide contains acid-sensitive modifications (though Aoc itself is stable).
References
-
Biotage. Which Stationary Phase Should I Choose For My Peptide Purification? (C18 vs C4). [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis. [Link]
-
JPT Peptide Technologies. Peptide Solubility Guidelines. [Link]
Sources
Validation & Comparative
Comparative Guide: Chiral HPLC Separation of 2-Aminononanoic Acid Enantiomers
Executive Summary & Strategic Analysis
2-Aminononanoic acid (also known as
While proteinogenic amino acids are routinely separated, the significant hydrophobicity of the nonyl side chain requires tailored methodologies. This guide compares the two most robust approaches: Direct Chiral Stationary Phase (CSP) Chromatography using Crown Ethers and Indirect Separation via Marfey’s Reagent derivatization.
Method Selection Matrix
The following decision tree illustrates the logical selection process based on your specific analytical constraints (sensitivity, throughput, and sample matrix).
Figure 1: Decision matrix for selecting the optimal chiral separation strategy based on sample complexity and sensitivity needs.
Method A: Indirect Separation (Marfey’s Reagent)
Best For: Biological samples, trace analysis, and labs without specialized chiral columns.
Mechanism & Rationale
This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) , known as Marfey's reagent.[1] It reacts with the primary amine of 2-aminononanoic acid to form diastereomers.
-
Causality: The reagent introduces a chiral center (L-Alanine) and a UV-absorbing chromophore (dinitrophenyl). The resulting diastereomers have different physical properties (hydrophobicity), allowing them to be separated on a standard achiral C18 column.
-
Why for 2-Aminononanoic Acid? The C9 hydrophobic chain of the analyte interacts strongly with C18 phases. Derivatization adds aromaticity, further enhancing retention and resolution (
) significantly better than polar CSPs could handle the lipophilic tail.
Experimental Protocol
Reagents: 1% FDAA in acetone, 1M NaHCO₃, 1M HCl.
-
Derivatization:
-
Mix 50 µL sample (amino acid solution) + 100 µL 1M NaHCO₃.
-
Add 50 µL 1% FDAA solution.
-
Incubate at 40°C for 60 minutes . (The long chain may sterically hinder the reaction slightly compared to Ala/Gly, requiring full incubation).
-
Quench: Add 50 µL 1M HCl to stop the reaction and protonate the derivatives.
-
Dilute with 200 µL acetonitrile/water (50:50).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Due to the C9 chain, a high organic gradient is required.
-
0-2 min: 30% B
-
2-20 min: Linear ramp to 70% B
-
20-25 min: Wash at 95% B
-
-
Detection: UV at 340 nm (DNP absorption max).
-
Figure 2: Reaction pathway for Marfey's derivatization converting enantiomers into separable diastereomers.[1]
Method B: Direct Separation (Crown Ether CSP)
Best For: Synthetic purity checks, preparative isolation, and high-throughput QC.
Mechanism & Rationale
Crown ether columns (specifically CROWNPAK CR-I(+) or CR(+) ) contain a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated or immobilized on silica.
-
Causality: The crown ether forms a host-guest inclusion complex with the primary ammonium ion (
) of the amino acid. -
Chiral Recognition: The chiral barrier of the binaphthyl unit allows the (D)-enantiomer (or (R)-enantiomer depending on specific configuration) to complex more tightly than the (L)-enantiomer.
-
Critical Requirement: The amine must be protonated. Therefore, the mobile phase must be acidic (pH < 2.0).
Experimental Protocol
System: Self-validating isocratic run.
-
Mobile Phase Preparation:
-
Standard: Perchloric acid (HClO₄) is the gold standard for resolution but incompatible with Mass Spectrometry (MS).
-
MS-Compatible: 0.1% - 0.5% Trifluoroacetic acid (TFA) in Water/Methanol.
-
Specific for 2-Aminononanoic Acid: Because of the hydrophobic C9 tail, pure aqueous mobile phases will cause excessive retention and peak broadening. You must add an organic modifier.
-
Recommended Mix: 80% Water (pH 1.5 with HClO₄) / 20% Methanol. Note: Higher methanol content decreases retention time but may reduce resolution.
-
-
HPLC Conditions:
-
Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).[2]
-
Flow Rate: 0.4 mL/min.
-
Temperature: Lower temperature (10-25°C) enhances the stability of the inclusion complex, improving resolution (
). Do not exceed 40°C. -
Detection: UV at 200-210 nm (low wavelength required as the amino acid lacks a chromophore).
-
Pros: No derivatization (sample prep is just filtration). Cons: Low UV sensitivity; Perchloric acid is corrosive (requires passivated LC system).
Comparative Performance Analysis
The following table contrasts the two methods specifically for long-chain
| Feature | Method A: Marfey's Reagent (Indirect) | Method B: Crown Ether CSP (Direct) |
| Separation Mechanism | Diastereomeric separation on C18 | Host-Guest Inclusion Complex |
| Derivatization | Required (1 hour) | None (Direct Injection) |
| Elution Order | L-elutes first (typically) | D-elutes first (on CR(+) columns) |
| Resolution ( | Excellent ( | Good ( |
| Sensitivity | High (UV 340 nm, | Low (UV 200 nm) unless MS used |
| Hydrophobicity Handling | Excellent (C9 chain aids retention) | Challenging (Requires organic modifier) |
| Cost Per Sample | Low (Reagent cost) | High (Column cost ~$1500+) |
Expert Recommendations & Troubleshooting
Handling the "Lipophilic Effect"
2-Aminononanoic acid is significantly more hydrophobic than standard test solutes (like Ala/Phe).
-
In Method A (Marfey's): Ensure your gradient goes high enough in % ACN (up to 70-80%). Standard amino acid gradients (stopping at 40% B) will fail to elute the derivative.
-
In Method B (Crown Ether): If peaks are too broad, increase Methanol concentration in 5% increments. Do not use Acetonitrile with Crown ether columns if possible, as it can interfere with the inclusion complex formation, though it is sometimes tolerated in small amounts.
Self-Validating the Protocol
To ensure trustworthiness (E-E-A-T), include an internal standard:
-
For Method A: Use L-Leucine derivatized with Marfey's reagent.[3] The elution shift between Leucine (C4 chain) and 2-Aminononanoic acid (C9 chain) verifies the chromatographic performance of the hydrophobic separation.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers. Journal of Chromatography A, 1467, 19-32. Link
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Link
-
Szwajkajzer, D., et al. (2020). Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase.[4] Journal of Bioscience and Bioengineering, 130(4), 437-442.[4] Link
Sources
- 1. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess for α-Aminopelargonic Acid
In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and efficacy. For non-proteinogenic amino acids like α-aminopelargonic acid (also known as 2-aminononanoic acid), which serve as vital chiral building blocks, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth comparison of the principal analytical techniques for validating the enantiomeric excess of α-aminopelargonic acid. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, establish the framework for self-validating protocols, and ground our discussion in authoritative, verifiable references.
The Imperative of Enantiomeric Purity
An enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other.[1] It is calculated as:
%ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1] For drug development professionals, ensuring a high ee is paramount, as the "wrong" enantiomer can range from being inert to exhibiting undesirable or toxic effects. Therefore, robust and reliable analytical methods for its determination are indispensable.
Comparative Analysis of Core Methodologies
The selection of an analytical technique for ee determination is a decision guided by factors such as required accuracy, sample matrix, available instrumentation, and throughput needs. Here, we compare the most powerful and widely adopted methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely used technique for enantiomer resolution.[2] Its strength lies in the direct separation of enantiomers on a chiral stationary phase (CSP), allowing for accurate quantification.
Principle of Operation: The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, resulting in their separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases.[3]
Experimental Protocol: Direct Separation on a Teicoplanin-Based CSP
-
Column Selection: Astec® CHIROBIOTIC® T (teicoplanin-based) column (25 cm x 4.6 mm, 5 µm).[3]
-
Mobile Phase Preparation: A simple, LC-MS compatible mobile phase of Water:Methanol:Formic Acid. The exact ratio must be optimized, as retention for amino acids on this CSP often exhibits a "U-shaped" profile with respect to the organic modifier concentration.[3] A typical starting point could be 80:20:0.1 (v/v/v).
-
Sample Preparation: Dissolve a precisely weighed amount of α-aminopelargonic acid in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Instrumental Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for the carboxylic acid chromophore) or Evaporative Light Scattering Detector (ELSD) if UV response is poor.
-
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers using the formula:
-
%ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Causality and Trustworthiness: This direct method is trustworthy because it requires minimal sample manipulation, reducing the risk of racemization or side reactions. The choice of a teicoplanin CSP is deliberate; its amphoteric nature provides multiple interaction points (ionic, hydrogen bonding, π-π) necessary to resolve the zwitterionic amino acid without derivatization.[3] Method validation should be performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[4][5][6]
Chiral Gas Chromatography (GC)
Chiral GC offers exceptional resolution and sensitivity but necessitates the conversion of the non-volatile amino acid into a volatile derivative.
Principle of Operation: The derivatized enantiomers are separated on a chiral capillary column. The stationary phase, often a cyclodextrin derivative, engages in stereospecific interactions with the analytes. The choice of derivatization agent is critical; it must react completely without causing racemization. A common and effective approach is the two-step conversion to N-trifluoroacetyl-O-alkyl esters.[7]
Experimental Protocol: Derivatization and GC-FID Analysis
-
Derivatization:
-
Esterification: Place ~1 mg of the α-aminopelargonic acid sample in a vial. Add 1 mL of 3M HCl in methanol. Heat at 100 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 100 °C for 15 minutes. Evaporate the solvent and redissolve the residue in a suitable solvent like ethyl acetate for injection.[7]
-
-
Column Selection: A chiral capillary column such as Chirasil®-Val or a cyclodextrin-based column (e.g., Beta DEX™).
-
Instrumental Parameters:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp to 180 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
-
Data Analysis: Calculate ee from the flame ionization detector (FID) peak areas, identical to the HPLC method.
Causality and Trustworthiness: The derivatization step is the most critical part of this workflow. The N-trifluoroacetyl-O-methyl ester derivatives are highly volatile and stable, ensuring good chromatographic performance.[7] This protocol is self-validating by running a standard of known ee (e.g., a 95:5 mixture) to confirm that the derivatization and analysis conditions do not induce racemization. The high efficiency of capillary GC often provides baseline resolution, leading to highly accurate ee determinations.[7]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage as a non-separative method. It differentiates enantiomers in solution by inducing chemical shift non-equivalence.
Principle of Operation: A chiral solvating agent (CSA) is added to the NMR sample containing the analyte. The CSA forms rapidly exchanging, diastereomeric complexes with the R- and S-enantiomers. These diastereomeric complexes exist in different magnetic environments, causing specific proton signals of the enantiomers to appear at different chemical shifts (i.e., they become diastereotopic).[8] The ee can then be determined by integrating the distinct signals. For amino acids, derivatization with a chromophore like a 3,5-dinitrobenzoyl (DNB) group is often required to enhance the interactions with the CSA.[9][10]
Experimental Protocol: ¹H NMR with a Bis-Thiourea CSA
-
Analyte Derivatization: React the α-aminopelargonic acid with 3,5-dinitrobenzoyl chloride to form the N-DNB derivative. This provides aromatic protons that are sensitive probes for enantiodiscrimination.[9]
-
Sample Preparation: In an NMR tube, dissolve the N-DNB-α-aminopelargonic acid derivative, one equivalent of a bis-thiourea CSA (e.g., BTDA), and one equivalent of an achiral base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in deuterated chloroform (CDCl₃).[9][10]
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
-
Data Analysis:
-
Identify a well-resolved proton signal that is split into two peaks (one for each enantiomer), often the methine proton (α-proton) or the aromatic protons of the DNB group.[9]
-
Carefully integrate the two signals.
-
Calculate ee using the formula: %ee = (|Integral1 - Integral2| / (Integral1 + Integral2)) * 100
-
Causality and Trustworthiness: The choice of a CSA like BTDA is based on its ability to form distinct, non-covalent complexes through hydrogen bonding and π-π stacking with the DNB-derivatized amino acid.[9][10] The addition of DABCO facilitates the interaction.[10] This method's trustworthiness comes from its direct observational nature. The ratio of integrals directly reflects the ratio of enantiomers in the solution, provided the signals are baseline-resolved and have been properly phased and integrated.
Method Selection and Performance Comparison
The optimal method depends on the specific requirements of the analysis.
| Parameter | Chiral HPLC | Chiral GC | NMR with CSA | Optical Polarimetry |
| Principle | Chromatographic Separation | Chromatographic Separation | Spectral Differentiation | Measures Optical Rotation |
| Sample Prep | Minimal (direct) or Derivatization | Derivatization Required | Derivatization often needed | High purity sample needed |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg) | Moderate (mg) | Low (mg/mL) |
| Accuracy | High | Very High | High (with good resolution) | Low to Moderate[11] |
| Throughput | Moderate | Moderate | High | High |
| Key Advantage | Broad applicability, direct analysis | Highest resolution and sensitivity | Non-separative, rapid | Simple, fast |
| Key Limitation | Method development can be empirical | Derivatization can be complex | Lower sensitivity, cost | Prone to error from impurities[11][12] |
A Note on Optical Polarimetry: While historically significant, polarimetry is generally not recommended for accurate ee determination in a research or quality control setting. Its measurement can be skewed by optically active impurities, and the relationship between optical rotation and ee is not always linear.[11][12] It is best used as a qualitative check rather than a quantitative tool.
Workflow Visualization
Decision Workflow for ee Validation Method Selection
This diagram outlines the logical process for choosing the most appropriate analytical method.
Caption: Decision tree for selecting an ee validation method.
General Experimental Workflow for Chromatographic Methods
This diagram illustrates the common steps in HPLC or GC-based ee analysis.
Caption: Standard workflow for chromatographic ee analysis.
Conclusion
The validation of enantiomeric excess for α-aminopelargonic acid is a multi-faceted analytical challenge that demands a rigorous and well-justified approach. While Chiral HPLC often provides the best balance of direct analysis, sensitivity, and robustness, Chiral GC is the superior choice when ultimate sensitivity is required. NMR spectroscopy with chiral solvating agents serves as a powerful, non-separative alternative, particularly valuable for higher throughput screening. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, empowers researchers and drug development professionals to select the most fitting method, ensuring the scientific integrity and safety of their chiral compounds.
References
- Uccello-Barretta, G., Balzano, F., & Aiello, F. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods. Elsevier Ltd. (URL not available in search results)
-
Aiello, F., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]
-
Castro-Puyana, M., et al. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology. [Link]
-
CAT GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. CAT GmbH. [Link]
-
SpringerLink. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. SpringerLink. [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Aiello, F., et al. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar. [Link]
-
Wenzel, T. J. (2018). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. Request PDF on ResearchGate. [Link]
-
O'Connor, D. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]
-
Balzano, F., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. University of Pisa. [Link]
-
ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
Patterson, D., et al. (2017). Absolute optical chiral analysis using cavity-enhanced polarimetry. Proceedings of the National Academy of Sciences. [Link]
-
University of Bath. (2021). Stereochemistry - Stereoelectronics. University of Bath. [Link]
-
ECA Academy. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Castro-Puyana, M., et al. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Semantic Scholar. [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds. (URL not available in search results)
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Chemistry LibreTexts. (2019). 5.5 Polarimetry. Chemistry LibreTexts. [Link]
-
Castro-Puyana, M., et al. (2025). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. ResearchGate. [Link]
-
Almahboub, S. A., et al. (2019). Chiral HPLC analysis of Fmoc-2AOA purified from the biotransformation... ResearchGate. [Link]
- Grigorean, G., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. (URL not available in search results)
-
Dworkin, J. P., et al. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Analytical and Bioanalytical Chemistry. [Link]
-
Leung, D., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
Wikipedia. (n.d.). Enantiomeric excess. Wikipedia. [Link]
-
Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2016). Determination of Enantiomeric Excess via ³¹P-NMR. Chirality. [Link]
-
Ahuja, S. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Sources
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A Supramolecular Extension of Mosher’s Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. stereoelectronics.org [stereoelectronics.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Comparative Guide to the Crystal Structure Analysis of 2-Aminononanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely an academic detail; it is a critical determinant of its physical and biological properties. For 2-aminononanoic acid derivatives, a class of molecules with significant therapeutic potential, understanding the crystal structure is paramount. It governs solubility, stability, bioavailability, and tabletability—factors that can make or break a drug development program. This guide provides an in-depth comparison of the primary and alternative methods for crystal structure analysis, grounded in the practical realities of pharmaceutical research.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) is the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[1][2] By interacting a focused beam of X-rays with a well-ordered single crystal, we can measure the resulting diffraction pattern.[2] This pattern, a direct consequence of the crystal's internal repeating lattice, allows for the calculation of an electron density map, from which the precise coordinates of every atom (excluding most hydrogens) can be determined.[2] The result is an unambiguous depiction of molecular conformation, bond lengths, bond angles, and intermolecular interactions.[1]
Causality in the SC-XRD Workflow: Why We Do What We Do
The SC-XRD workflow is a sequential process where each step is a prerequisite for the next. The quality of the final structure is entirely dependent on the quality of the initial crystal. A poorly formed, cracked, or twinned crystal will yield a diffuse or overly complex diffraction pattern, making a successful structure solution impossible. This is why significant effort is dedicated to the crystallization process.
Detailed Protocol: SC-XRD Analysis of a Novel 2-Aminononanoic Acid Derivative
This protocol is a self-validating system, with checkpoints to ensure data quality before proceeding.
Objective: To obtain the single-crystal structure of a newly synthesized Boc-protected 2-aminononanoic acid.
Pillar 1: Crystallization (The Art and Science)
-
Rationale: The goal is to slowly bring a solution to supersaturation, allowing molecules to self-assemble into a highly ordered lattice. For amino acid derivatives, which possess both polar (acid, amine) and non-polar (alkyl chain) regions, solvent choice is critical.[3]
-
Step 1: Solvent Screening. Start with a binary solvent system. Dissolve ~10 mg of the compound in a minimal amount of a good solvent (e.g., ethanol, isopropanol). Add a poor solvent (the "precipitant," e.g., water or hexane) dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
-
Step 2: Setup Slow Evaporation. Transfer the solution to a small, clean vial. Cover the vial with parafilm and poke 1-3 small holes with a needle. The slow evaporation of the more volatile solvent will gradually increase the concentration, promoting slow crystal growth over several days.
-
Step 3: Setup Vapor Diffusion. In a sealed container, place a drop of the concentrated solution on a siliconized glass slide (the "hanging drop").[4] The container's reservoir is filled with a solution containing a higher concentration of the precipitant.[4] Vapor equilibrates, slowly drawing solvent from the drop into the reservoir, inducing crystallization.
-
Checkpoint: Visually inspect the vials daily under a microscope. Ideal crystals are single, optically clear, have well-defined faces, and are typically between 0.1 and 0.3 mm in size.[2]
Pillar 2: Data Collection (The Measurement)
-
Rationale: We must collect a complete and redundant set of diffraction data to accurately determine the unit cell and solve the structure. The standard for small molecules is to collect data to a resolution of at least 0.85 Å.[5]
-
Step 1: Crystal Mounting. Using a micromanipulator, carefully pick up a suitable crystal with a cryo-loop and flash-cool it in a stream of liquid nitrogen. This minimizes radiation damage during data collection.
-
Step 2: Preliminary Screening. Mount the crystal on the diffractometer. Collect a few initial frames to determine the crystal quality and unit cell parameters.
-
Checkpoint: The diffraction spots should be sharp and well-defined. A high-quality crystal will diffract to high resolution (small d-spacing). If spots are diffuse or split, the crystal may be of poor quality or twinned, and another should be selected.
-
Step 3: Strategy and Full Collection. Based on the preliminary cell, the instrument software will calculate an optimized strategy to collect a complete dataset with high redundancy. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
Pillar 3: Structure Solution and Refinement (The Model Building)
-
Rationale: Raw diffraction intensities are converted into a structural model. This model is then refined against the experimental data to achieve the best possible fit.
-
Step 1: Data Integration. The collected images are processed to integrate the intensity of each diffraction spot, correct for experimental factors, and generate a reflection file (hkl file).
-
Step 2: Structure Solution. Using software like SHELXT, direct methods or Patterson methods are used to determine the phases of the structure factors and generate an initial electron density map. An initial molecular model is built into this map.
-
Step 3: Refinement. The atomic positions and displacement parameters (describing thermal motion) are refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process is iterated until the model converges.
-
Checkpoint & Validation: The quality of the final model is assessed using several metrics, most importantly the R-factor (or R1).[6] The R1 value is a measure of the agreement between the calculated structure factors (|Fcalc|) and the observed structure factors (|Fobs|).[6] For a good small-molecule structure, the final R1 should be below 0.05 (or 5%). Another key metric is the goodness-of-fit (GooF), which should be close to 1.0. The final structure is reported in a standardized Crystallographic Information File (CIF) format, as recommended by the International Union of Crystallography (IUCr).[7][8][9]
Alternative & Complementary Methods: When SC-XRD is Not an Option
While SC-XRD is definitive, obtaining suitable single crystals can be a major bottleneck. In these cases, other techniques are indispensable.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique used to analyze a microcrystalline powder containing thousands of tiny crystallites in random orientations.[10][11] Instead of discrete spots, the diffraction pattern consists of concentric rings, which are plotted as intensity versus diffraction angle (2θ).
-
Core Application: PXRD is the workhorse for solid-state characterization in the pharmaceutical industry.[12][13] Its primary strength is in identifying crystalline phases (polymorphs, salts, co-crystals) and assessing the purity of a bulk sample.[10][14] Each crystalline solid has a unique PXRD pattern that serves as its "fingerprint."
-
Causality in Use: In drug development, a change in crystalline form (polymorphism) can dramatically alter a drug's properties. PXRD is used to ensure that the same, desired polymorph is produced consistently from batch to batch, a key requirement for regulatory approval.[12] It is also used to detect unwanted crystalline impurities or the presence of an amorphous (non-crystalline) phase.[10]
-
Limitations: While excellent for fingerprinting, solving a new crystal structure ab initio from powder data is significantly more challenging than with SC-XRD because the three-dimensional diffraction information is compressed into a one-dimensional pattern.
Comparative Analysis: Choosing the Right Tool
The choice of analytical method is dictated by the specific question being asked and the nature of the available sample.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Primary Goal | Unambiguous determination of 3D molecular structure.[1] | Phase identification, polymorph screening, and bulk purity analysis.[10][11] |
| Sample Requirement | A single, well-ordered crystal (0.1 - 0.3 mm). | ~10-20 mg of microcrystalline powder.[11] |
| Information Yield | Atomic coordinates, bond lengths/angles, absolute configuration, packing.[2] | "Fingerprint" pattern, unit cell parameters, phase composition.[13] |
| Key Advantage | Provides the most complete and accurate structural information.[1] | Fast, non-destructive, and representative of the bulk material.[12] |
| Main Limitation | Requires high-quality single crystals, which can be difficult to grow. | Structure solution is non-trivial and often impossible for complex molecules. |
| Typical R-factor (R1) | < 5% for publication-quality structures.[6] | Not applicable in the same way; Rietveld refinement R-factors (Rp, Rwp) are used. |
Conclusion
For the absolute structure determination of 2-aminononanoic acid derivatives, Single-Crystal X-ray Diffraction remains the unparalleled gold standard. Its ability to provide a precise atomic-level picture is essential for understanding structure-activity relationships and for intellectual property protection. However, the practicalities of pharmaceutical development, with its focus on bulk properties and process control, make Powder X-ray Diffraction an equally vital and complementary tool. A comprehensive solid-state characterization program will strategically leverage both techniques: SC-XRD to define the foundational molecular structure of key crystalline forms, and PXRD to ensure that these forms are consistently and purely produced throughout the drug development lifecycle.
References
-
Intertek. (n.d.). GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Retrieved from [Link]
-
Fawcett, T. G., Needham, J., Faber, J., & Kaduk, J. A. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. Retrieved from [Link]
-
Frisiani, M., et al. (2002). X-ray diffractometry in the analysis of drugs and pharmaceutical forms. Bollettino chimico farmaceutico, 141(3), 179-92. Retrieved from [Link]
-
Reffner, J. A., & Barta, C. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. Retrieved from [Link]
-
RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Retrieved from [Link]
-
Wikipedia. (n.d.). R-factor (crystallography). Retrieved from [Link]
-
Ito, L., et al. (2010). Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 4), 414–418. Retrieved from [Link]
- Yamada, S., et al. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.
-
Murshudov, G. N. (2011). Some properties of crystallographic reliability index – R factor: effect of twinning. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 4), 355-365. Retrieved from [Link]
-
Clegg, W., et al. (2019). Crystal Structure Analysis: Principles and Practice. Royal Society of Chemistry. Retrieved from [Link]
-
Fraser, J. S., et al. (2015). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 7), 1547-1559. Retrieved from [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. GEA. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved from [Link]
-
ResearchGate. (2021). In crystallography, how does the real space R factor relate to the atomic B factor? Retrieved from [Link]
-
Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 3), 316-318. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
-
Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1845-1857. Retrieved from [Link]
-
Inorganic Chemistry. (n.d.). Crystallographic Instructions for Authors. ACS Publications. Retrieved from [Link]
-
Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. FZU. Retrieved from [Link]
-
Journal of Intermetallics. (n.d.). Guidelines for authors. Lviv Polytechnic National University. Retrieved from [Link]
-
IUCrData. (n.d.). Notes for Authors of IUCrData. International Union of Crystallography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental reporting. RSC. Retrieved from [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. X-ray single-crystal diffraction | FZU [fzu.cz]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. books.rsc.org [books.rsc.org]
- 6. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 7. files.taylorandfrancis.com [files.taylorandfrancis.com]
- 8. publications.lnu.edu.ua [publications.lnu.edu.ua]
- 9. iucrdata.iucr.org [iucrdata.iucr.org]
- 10. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 11. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 12. XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical [malvernpanalytical.com]
- 13. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Personal protective equipment for handling 2-Aminononanoic acid hydrochloride
Executive Summary & Hazard Architecture
Handling 2-Aminononanoic acid hydrochloride requires a shift from generic "lab safety" to specific salt-form management . As a medium-chain (
The Core Threat: Hygroscopic Hydrolysis. While often classified merely as an "Irritant" (GHS Category 2), the hydrochloride salt is hygroscopic. Upon contact with mucous membranes (eyes, respiratory tract) or perspiration, it dissociates to release hydrochloric acid (HCl) locally. This transforms a simple "dust hazard" into a potential chemical burn risk if PPE discipline falters.
GHS Hazard Classification (H-Codes)
| Code | Hazard Statement | Mechanism of Action |
| H315 | Causes skin irritation | Acidic hydrolysis on skin surface; lipid tail aids dermal penetration. |
| H319 | Causes serious eye irritation | Immediate acidic attack on corneal epithelium. |
| H335 | May cause respiratory irritation | Inhalation of fine dust causes pH drop in bronchial mucosa. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" PPE. The following matrix is calibrated for the specific physical properties of this amine salt (fine powder, acidic, potential static charge).
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | N95 (minimum) or P100 Respirator | Why: The powder is fine and static-prone. Surgical masks offer zero protection against inhalation of acidic salts. If weighing >10g outside a hood, use a half-face respirator with P100 cartridges. |
| Dermal (Hands) | Nitrile Gloves (Min. thickness: 0.11 mm) | Why: Latex is permeable to some organic acids. Nitrile provides superior resistance. Protocol: Double-glove during weighing. Change outer gloves immediately if powder adheres to them to prevent tracking. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the orbital area against acidic dust entry. |
| Body | High-Neck Lab Coat (Polyester/Cotton blend) | Why: Covers the suprasternal notch (neck area), a common site for dust accumulation and subsequent irritation. |
Engineering Controls & Hierarchy
PPE is the last line of defense. The primary safety mechanism for 2-Aminononanoic acid hydrochloride is containment.
Figure 1: Hierarchy of Controls prioritized for handling acidic salt powders.
Operational Protocol: Step-by-Step Handling
This protocol is designed to eliminate the "dust-to-mucosa" pathway.
Phase A: Preparation
-
Static Control: 2-Aminononanoic acid HCl is prone to static charge. Place an ionizing bar or anti-static gun near the balance if available.
-
Humidity Check: Ensure lab humidity is <60%. High humidity will cause the salt to clump and become sticky (corrosive).
-
Vessel Selection: Use glass or HDPE. Avoid metal spatulas if possible (corrosion risk over time); use PTFE-coated spatulas.
Phase B: Weighing & Transfer (The Critical Zone)
-
Don PPE: Put on N95, goggles, and double nitrile gloves .
-
Hood Operation: Work strictly within a chemical fume hood. Ensure sash is at the certified working height.
-
Transfer:
-
Do not dump powder. Tap the spatula gently.
-
If powder adheres to the glove, do not wipe it on your coat. Remove the outer glove and replace it immediately.
-
-
Dissolution (If applicable): Add solvent to the solid, not solid to solvent, to minimize splash-back of the acidic solution.
Phase C: Decontamination & Doffing
Proper doffing prevents secondary exposure (e.g., rubbing eyes with contaminated hands).
Figure 2: Sequential Doffing Protocol to prevent cross-contamination.
Emergency Response
Scenario: Eye Contact (Dust or Solution)
-
Immediate Action: Do not rub. Rubbing grinds the acidic salt into the cornea.
-
Flush: Use an eyewash station for 15 minutes minimum .[1] Hold eyelids open forcibly.
-
Medical: Seek medical attention.[1][2][3][4][5][6] The HCl component can cause delayed damage.
Scenario: Spillage (>5g)
-
Evacuate the immediate area of personnel.
-
PPE Up: Wear N95 and goggles.
-
Neutralize: Cover the spill with sodium bicarbonate (baking soda) or a spill pillow to neutralize the acidity.
-
Sweep: Gently sweep (do not create dust) into a hazardous waste bag.
Disposal & Waste Management
Do not dispose of down the drain. As a hydrochloride salt, it contributes to salinity and acidity in effluent, and the aminononanoic acid moiety is an organic load.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Chemical Waste | "Solid Organic Waste, Acidic (Contains 2-Aminononanoic Acid HCl)" |
| Liquid Waste | Organic Solvent/Aqueous Acid | "Acidic Aqueous Waste, pH < 4" (if dissolved in water) |
| Contaminated Debris | Hazardous Solid | "Contaminated PPE/Wipes" |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136877, 9-Aminononanoic acid (Isomer Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Aminononanoic Acid Derivatives. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
